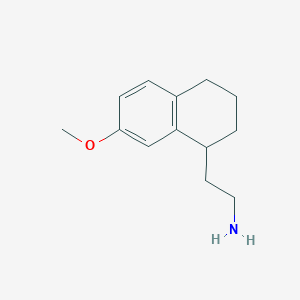

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

説明

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine (CAS: 1352303-07-1) is a bicyclic amine derivative featuring a 7-methoxy-substituted tetrahydronaphthalene (tetralin) core linked to an ethylamine side chain. This compound is recognized as Agomelatine Impurity 6, a byproduct in the synthesis of agomelatine, a melatonin receptor agonist and serotonin antagonist used to treat major depressive disorder . Its molecular formula is C₁₃H₁₉NO (MW: 205.30 g/mol), with structural attributes that influence both physicochemical properties (e.g., lipophilicity, solubility) and pharmacological activity.

特性

IUPAC Name |

2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKWQTGEQWUZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2CCN)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the selective hydrogenation of naphthalene derivatives using nickel catalysts . The process includes the following steps:

Hydrogenation: Naphthalene is hydrogenated in the presence of a nickel catalyst to form 1,2,3,4-tetrahydronaphthalene.

Methoxylation: The tetrahydronaphthalene derivative is then methoxylated to introduce the methoxy group at the 7th position.

Amination: Finally, the methoxylated compound undergoes amination to form 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

科学的研究の応用

The compound exhibits specific physicochemical properties that are essential for its applications:

- Solubility : It is generally soluble in organic solvents.

- Melting Point : Specific melting point data is not widely documented but is crucial for synthesis and formulation purposes.

Pharmacological Research

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has garnered attention in pharmacological studies due to its structural similarity to Agomelatine, an antidepressant that acts as a melatonergic and serotonin receptor modulator.

Case Studies

- Antidepressant Activity : Research has indicated that compounds similar to 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine exhibit potential antidepressant effects through modulation of melatonin receptors .

Organic Chemistry

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.

Data Table: Synthetic Applications

| Application Area | Compound Used | Result/Outcome |

|---|---|---|

| Antidepressants | Agomelatine derivatives | Improved efficacy in mood disorders |

| Organic Synthesis | Intermediates for complex molecule synthesis | Diverse chemical transformations achieved |

Analytical Chemistry

The compound can be used as a standard reference material in analytical methods such as HPLC (High Performance Liquid Chromatography) to ensure the quality and purity of pharmaceutical products.

作用機序

Agomelatine works by acting as an agonist at melatonin receptors and as an antagonist at serotonin receptors, which helps regulate mood and circadian rhythms. The compound may interact with similar molecular targets and pathways.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Core

Key Compounds :

Findings :

- Substituent Position and Size: The 7-methoxy group in the target compound optimizes interactions with aromatic receptors (e.g., melatonin receptors), while bulkier groups like 4-cyclohexyl (5l) may hinder binding but improve metabolic stability .

Amine Group Placement :

- Ethylamine side chain (target compound) increases molecular flexibility, possibly improving receptor fit, whereas direct C2 amine () restricts conformational freedom, affecting bioavailability .

- N,N-Dimethylation (5l, 17) increases lipophilicity, promoting blood-brain barrier penetration—critical for CNS-targeted drugs .

Stereochemical and Structural Modifications

Key Compounds :

Findings :

- Enantiomer-Specific Activity : The S-enantiomer () may exhibit superior affinity for serotonin or melatonin receptors compared to the R-form, mirroring agomelatine’s stereochemical requirements .

生物活性

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine, also known as a derivative of naphthalene, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

- CAS Number : 21996472

These properties indicate that the compound is a relatively small organic molecule, which is significant for its potential interactions in biological systems.

Pharmacological Potential

Research indicates that 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine may exhibit various pharmacological activities. Notably, it has been studied for its potential effects on neurotransmitter systems and its implications in neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects :

- Antidepressant Activity :

- Anticancer Potential :

The precise mechanism by which 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine exerts its biological effects remains under investigation. However, several hypotheses include:

- Receptor Modulation : The compound may interact with specific neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.

- Oxidative Stress Reduction : Its structure suggests potential antioxidant activity, which could mitigate cellular damage caused by reactive oxygen species.

Data Summary Table

Q & A

Q. What are the established synthetic routes for 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine, and how can its purity be validated?

The compound can be synthesized via multi-step organic reactions. A validated approach involves bromination, esterification, substitution (e.g., with NaOMe/CuI), Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the target compound as a hydrochloride salt (27% overall yield) . Purity validation typically employs HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) and NMR spectroscopy. For example, trans-isomers of structurally similar tetrahydronaphthalen-amines show distinct NMR signals (e.g., cyclohexyl-substituted derivatives at δ 2.5–3.0 ppm for methyl groups) .

Table 1: Key Synthetic Steps

| Step | Reaction Type | Key Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Bromination | Br₂, Fe catalyst | Brominated precursor |

| 2 | Birch Reduction | Li/NH₃, MeOH | Reduced intermediate |

| 3 | Curtius Rearrangement | NaN₃, HCl | Isocyanate intermediate |

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

and NMR are essential for confirming substituent positions and stereochemistry. For example, methoxy groups in tetrahydronaphthalen-amines resonate at δ ~3.7–3.9 ppm, while aromatic protons appear between δ 6.8–7.2 ppm . High-resolution mass spectrometry (HRMS) and melting point analysis further validate molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing tetrahydronaphthalen-amine derivatives?

Trans-selectivity in tetrahydronaphthalen-amines is achieved via steric control during catalytic hydrogenation or Birch reduction. For example, trans-4-cyclohexyl derivatives are synthesized using Pd/C under H₂, favoring equatorial substituent orientation . Chiral HPLC or enzymatic resolution may resolve enantiomers, as seen in (S)-7-methoxy-tetrahydronaphthalen-amine derivatives .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data for this compound?

Contradictions often arise from metabolic instability or poor bioavailability. Strategies include:

- Structural optimization : Introducing fluorine atoms to enhance metabolic stability (e.g., 7-fluoro analogs with improved pharmacokinetics) .

- Prodrug design : Masking the amine group as a hydrochloride salt to improve solubility .

- Pharmacokinetic profiling : Using LC-MS to monitor plasma concentrations and metabolite formation .

Q. How can computational methods predict the biological targets of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine?

Molecular docking and molecular dynamics simulations identify potential targets. For instance, tacrine-grafted derivatives with similar methoxy-tetrahydronaphthalen moieties show high affinity for acetylcholinesterase (AChE) and NMDA receptors in Alzheimer’s models . In silico affinity profiling can prioritize targets for experimental validation .

Table 2: Predicted Targets and Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| AChE | -9.2 | π-π stacking with Trp86 |

| NMDA Receptor | -8.7 | Hydrogen bonding with Glu413 |

Methodological Notes

- Stereochemical Analysis : Use NOESY NMR to confirm trans/cis configurations by observing spatial proximity between substituents .

- Data Contradiction Resolution : Cross-validate in vitro binding assays with in vivo behavioral studies (e.g., Morris water maze for cognitive effects) .

- Scalability : Optimize reaction conditions (e.g., solvent systems, catalysts) for multi-gram synthesis, as demonstrated in high-throughput medicinal chemistry workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。